3-methyl-4-nitro-N,N-di(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-nitro-N,N-di(propan-2-yl)benzamide is an organic compound with the molecular formula C14H21NO3. This compound is characterized by a benzamide core substituted with a methyl group at the 3-position, a nitro group at the 4-position, and two isopropyl groups attached to the nitrogen atom. It is a member of the benzamide class of compounds, which are known for their diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N,N-di(propan-2-yl)benzamide typically involves the nitration of 3-methyl-N,N-di(propan-2-yl)benzamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure efficient and controlled nitration. The use of advanced reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N,N-di(propan-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 3-methyl-4-amino-N,N-di(propan-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-carboxy-4-nitro-N,N-di(propan-2-yl)benzamide.
Scientific Research Applications
3-methyl-4-nitro-N,N-di(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-nitrobenzamide: Lacks the isopropyl groups, resulting in different chemical and biological properties.
4-nitro-N,N-di(propan-2-yl)benzamide: Lacks the methyl group, affecting its reactivity and biological activity.
3-methyl-N,N-di(propan-2-yl)benzamide: Lacks the nitro group, leading to different chemical behavior and applications.
Uniqueness
3-methyl-4-nitro-N,N-di(propan-2-yl)benzamide is unique due to the presence of both the nitro and isopropyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-methyl-4-nitro-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)15(10(3)4)14(17)12-6-7-13(16(18)19)11(5)8-12/h6-10H,1-5H3 |
InChI Key |
ZFXKMXRMDAWWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C(C)C)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.